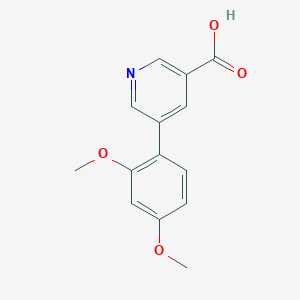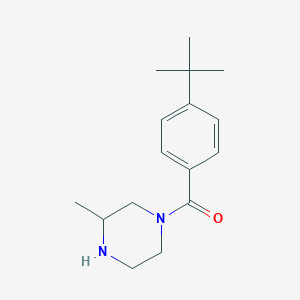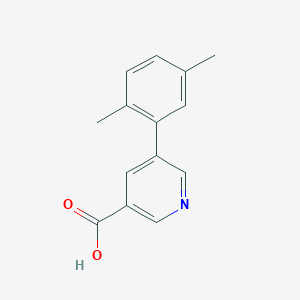
5-(2,4-Dimethoxyphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Dimethoxyphenyl)nicotinic acid (DMNPA) is an organic compound that has been used in a wide range of scientific research applications. It is a derivative of nicotinic acid, and has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a tool to study the mechanisms of biochemical processes. DMNPA is a versatile compound with a wide range of applications, and its properties make it an ideal tool for laboratory experiments.
作用機序
The mechanism of action of 5-(2,4-Dimethoxyphenyl)nicotinic acid, 95% is not fully understood. However, it is believed to act as a ligand, binding to various proteins and receptors in the body. It is thought to act as an agonist, activating certain pathways and resulting in various physiological effects. It is also thought to act as an antagonist, blocking certain pathways and resulting in different physiological effects.
Biochemical and Physiological Effects
5-(2,4-Dimethoxyphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have an effect on the central nervous system, as well as on the cardiovascular system. It has been found to have an effect on the regulation of gene expression, as well as on the structure and function of proteins. It has also been found to have an effect on the metabolism of drugs, as well as on the absorption, distribution, and excretion of drugs.
実験室実験の利点と制限
5-(2,4-Dimethoxyphenyl)nicotinic acid, 95% has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Another advantage is that it is relatively stable and can be stored for long periods of time. A limitation is that it can be toxic if not handled properly. Another limitation is that it can be difficult to obtain in high purity.
将来の方向性
The future of 5-(2,4-Dimethoxyphenyl)nicotinic acid, 95% research is promising. It has been used in a variety of scientific research applications, and its properties make it an ideal tool for laboratory experiments. Future research could focus on the mechanism of action of 5-(2,4-Dimethoxyphenyl)nicotinic acid, 95%, as well as its biochemical and physiological effects. Additionally, research could be done to explore the potential applications of 5-(2,4-Dimethoxyphenyl)nicotinic acid, 95% in drug discovery and development. Finally, research could be done to explore the potential of 5-(2,4-Dimethoxyphenyl)nicotinic acid, 95% as a therapeutic agent.
合成法
5-(2,4-Dimethoxyphenyl)nicotinic acid, 95% can be synthesized using a variety of methods. One method involves the reaction of 2,4-dimethoxyphenol with ethyl acetoacetate in the presence of sodium hydroxide, followed by the addition of acetic acid. This method yields 5-(2,4-Dimethoxyphenyl)nicotinic acid, 95% in a 95% pure form. Other methods of synthesis include the use of sodium borohydride to reduce 2,4-dimethoxyphenol, or the reaction of 2,4-dimethoxyphenol with sodium cyanide and acetic acid.
科学的研究の応用
5-(2,4-Dimethoxyphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a tool to study the mechanisms of biochemical processes. It has also been used in studies of the structure and function of proteins, as well as in studies of the regulation of gene expression. 5-(2,4-Dimethoxyphenyl)nicotinic acid, 95% has been used to study the effects of drugs on the central nervous system, as well as to study the effects of drugs on the cardiovascular system.
特性
IUPAC Name |
5-(2,4-dimethoxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-11-3-4-12(13(6-11)19-2)9-5-10(14(16)17)8-15-7-9/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMULYNIQXCWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CN=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646971 |
Source


|
| Record name | 5-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887973-40-2 |
Source


|
| Record name | 5-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














